Ajmaline Ajmaline Aritmina is a natural product found in Rauvolfia yunnanensis, Rauvolfia cubana, and other organisms with data available.
An alkaloid found in the root of RAUWOLFIA SERPENTINA, among other plant sources. It is a class 1-A antiarrhythmic agent that apparently acts by changing the shape and threshold of cardiac action potentials.
Brand Name: Vulcanchem
CAS No.: 4360-12-7
VCID: VC21331806
InChI: InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1
SMILES: CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Molecular Formula: C20H26N2O2
Molecular Weight: 326.4 g/mol

Ajmaline

CAS No.: 4360-12-7

VCID: VC21331806

Molecular Formula: C20H26N2O2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Ajmaline - 4360-12-7

Description

Ajmaline is a naturally occurring alkaloid, primarily found in the roots of Rauvolfia serpentina, a plant belonging to the Apocynaceae family. It is classified as a class Ia antiarrhythmic agent, used in the management of various tachycardias, including atrial fibrillation and ventricular tachycardias . Ajmaline is also known by its trade names Gilurytmal, Ritmos, and Aritmina.

Biosynthesis of Ajmaline

Ajmaline is a monoterpenoid indole alkaloid, synthesized from tryptophan and secologanin through a series of enzyme-catalyzed reactions. The biosynthetic pathway involves several key steps:

  • Tryptophan Decarboxylation: Tryptophan is converted into tryptamine by tryptophan decarboxylase.

  • Strictosidine Formation: Strictosidine synthase catalyzes the reaction between tryptamine and secologanin to form strictosidine.

  • Polyneuridine Aldehyde Formation: Strictosidine is oxidized by P450-dependent sarpagan bridge enzymes to form polyneuridine aldehyde.

  • Ajmaline Synthesis: Through a series of methylation, acetylation, and reduction steps, polyneuridine aldehyde is converted into ajmaline .

Clinical Applications

Ajmaline is used in several clinical contexts:

  • Arrhythmia Management: Effective in treating atrial fibrillation and monomorphic ventricular tachycardias.

  • Diagnosis of Brugada Syndrome: Ajmaline can unmask the characteristic electrocardiogram pattern of Brugada syndrome by inducing ST elevation in affected individuals .

  • Conduction System Evaluation: Used to assess the heart's conduction system in cases of bundle branch block and syncope .

Table 2: Clinical Applications of Ajmaline

ApplicationDescription
Arrhythmia ManagementTreats atrial fibrillation and ventricular tachycardias
Brugada Syndrome DiagnosisInduces ST elevation to diagnose Brugada syndrome
Conduction System EvaluationAssesses heart conduction in bundle branch block and syncope
CAS No. 4360-12-7
Product Name Ajmaline
Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
IUPAC Name (9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Standard InChI InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1
Standard InChIKey CJDRUOGAGYHKKD-IWMNNKGHSA-N
Isomeric SMILES CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O
SMILES CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Canonical SMILES CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Melting Point 206 °C
Physical Description Solid
Solubility 490 mg/L (at 30 °C)
4.09e+00 g/L
Synonyms Ajmaline
Ajmaline Hydrochloride
Aritmina
Cardiorythmine
Gilurtymal
Rauverid
Serenol
Tachmalin
Wolfina
Reference Galarreta, B., et al., Bioorg. Med. Chem., 16, 6689 (2008)
Sun, L., et al., Plant Mol. Biol., 67, 455 (2008)
Ruiz-May, E., et al., Mol. Biotechnol., 41, 278 (2009)
PubChem Compound 174236
Last Modified Apr 15 2024

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